molecular formula C16H21NO2 B5092835 4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine

4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine

Cat. No.: B5092835
M. Wt: 259.34 g/mol
InChI Key: YVLDJVWKFLPWEN-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a but-2-ynyl chain, which is further connected to a 2,4-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine typically involves the following steps:

    Preparation of 2,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,4-Dimethylphenoxybut-2-yne: The 2,4-dimethylphenol is then reacted with but-2-yne in the presence of a suitable catalyst, such as palladium on carbon, to form the 2,4-dimethylphenoxybut-2-yne intermediate.

    Coupling with Morpholine: The final step involves the coupling of the 2,4-dimethylphenoxybut-2-yne intermediate with morpholine under basic conditions, typically using sodium hydride as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,3-Dimethylphenoxy)butyl]morpholine
  • 4-[4-(2,6-Dimethylphenoxy)butyl]morpholine
  • 4-[4-(3,4-Dimethylphenoxy)but-2-yn-1-yl]morpholine

Uniqueness

4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring and the presence of the but-2-ynyl chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(2,4-dimethylphenoxy)but-2-ynyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-14-5-6-16(15(2)13-14)19-10-4-3-7-17-8-11-18-12-9-17/h5-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLDJVWKFLPWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC#CCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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